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Compound of Interest

Compound Name: Fmoc-D-Ala(3-Cl)-OH
CAS No.: 1403834-71-8
Cat. No.: B3020909
Get Quote
. J

Part 1: Executive Summary & Core Specifications

Fmoc-D-Ala(3-Cl)-OH (Fmoc-3-chloro-D-alanine) is a critical chiral building block. While often
employed as a precursor for generating Dehydroalanine (Dha) residues via elimination, it is
also utilized to introduce electrophilic sites for late-stage diversification (e.g., cysteine stapling)
or to probe steric/electronic effects in D-peptide therapeutics.

Its integration into Solid Phase Peptide Synthesis (SPPS) presents a high-risk challenge: the

-chloro group is a potent leaving group. Under standard Fmoc deprotection conditions
(piperidine/DMF), this residue undergoes rapid

-elimination, destroying the chiral center and the chloride functionality.

Chemical Identity "Datasheet"
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Parameter Specification

Chemical Name
-(9-Fluorenylmethoxycarbonyl)-3-chloro-D-

alanine

Fmoc-D-Ala(3-CI)-OH; Fmoc-
Common Synonyms
-chloro-D-alanine

1403834-71-8 (D-isomer) (Note: L-isomer is
212651-52-0)

CAS Number

Molecular Formula

Molecular Weight 345.78 g/mol

Chirality D-Enantiomer

Soluble in DMF, DMSO, NMP; sparingly soluble

Solubility " DCM
in .

) ) 98% (HPLC),
Purity Requirement

0.5% D-Serine impurities.

Part 2: Strategic Sourcing & Supplier Qualification

Unlike standard amino acids, Fmoc-D-Ala(3-Cl)-OH is not always a stock item at major catalog
houses (e.g., Merck, Bachem). It is frequently a "make-to-order" or "specialty stock" item.

Verified Supplier Ecosystem

Note: Availability fluctuates. Verify batch-specific chirality.
e Amatek Scientific (Suzhou)
o Catalog: NA-2234

o Status: Primary Manufacturer source for bulk.
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o Bapeks

o Catalog: FM-243

o Focus: Research scale (mg to gram).
e Chem-Impex International

o Note: Frequently stocks the L-isomer (Cat 04103) and Phe derivatives. Requires specific
inquiry for custom D-isomer synthesis if not listed online.

e Arctom Scientific

o Catalog: AAB-AA01VACL[1]

Quality Assurance Protocol (Self-Validating)

Before using this reagent in a GMP or high-value synthesis, perform the following Chiral
Integrity Check:

e Derivatization: Couple a small sample to a standard L-amino acid (e.g., H-L-Phe-OMe).

e Analysis: Run HPLC. If the reagent is racemic, you will see two distinct diastereomer peaks
(D-L and L-L).

e Acceptance: The D-L peak must constitute >99% of the integration.

Part 3: Technical Challenges & Experimental
Protocols
The Core Mechanism: -Elimination Risk

The electron-withdrawing Fmoc group combined with the basic conditions of deprotection
creates a perfect storm for E1cB elimination.
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Figure 1: Mechanistic pathway showing the competition between standard deprotection and the
unwanted elimination to Dehydroalanine (Dha).

Optimized Coupling Protocol (SPPS)

To retain the Chlorine atom, you must minimize base exposure.
1. Coupling Step (Safe):

¢ Reagents: DIC/Oxyma Pure (Avoid basic activators like HBTU/DIEA if possible, or use
minimal DIEA).

o Time: Standard 60 min coupling is generally safe as the Fmoc group is stable to
neutral/acidic coupling conditions.

2. Deprotection Step (Critical):

o Standard Protocol (DO NOT USE): 20% Piperidine in DMF (2 x 10 min). Result: >30%
Elimination.

» Modified Protocol (Recommended):
o Reagent: 25% Piperazine in DMF (milder pKa than piperidine).

o Additives: 0.1 M HOBt (suppresses aspartimide-like side reactions and moderates
basicity).

o Cycles: Short bursts. 3 x 3 minutes.

o Wash: Extensive DCM washes immediately after.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b3020909/docs?utm_src=pdf-body-img#fmoc-d-ala-3-cl-oh-technical-specifications-spps-integration-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3020909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

3. Cleavage:
o Conditions: TFA/TIS/Water (95:2.5:2.5).

e Note: The C-Cl bond is stable to TFA. However, avoid nucleophilic scavengers (like
thiols/EDT) if they are not strictly necessary, as they can displace the chloride in solution.

Part 4: Applications in Drug Design
"Stapled" Peptides via Late-Stage Functionalization

The 3-chloro group serves as a "sleeping" electrophile. After peptide assembly and cleavage,
the peptide can be cyclized by treating with a dithiol or a cysteine residue in a basic buffer (pH
8.5), displacing the chloride to form a thioether bridge (Lanthionine-like).

Covalent Inhibitors

Incorporating D-Ala(3-Cl) allows the peptide to act as a suicide substrate. Upon binding to an
enzyme active site, a nucleophilic residue (Ser/Cys/His) on the protein can attack the

-carbon, displacing chloride and covalently locking the inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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